3-Bromo-2,5-dichloropyridine
Overview
Description
3-Bromo-2,5-dichloropyridine is a halogenated pyridine derivative with the molecular formula C5H2BrCl2N and a molecular weight of 226.89 g/mol . It is a light orange to yellow to green powder or crystal that is soluble in methanol . This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals, agrochemicals, and dyestuffs .
Scientific Research Applications
3-Bromo-2,5-dichloropyridine has several applications in scientific research:
Safety and Hazards
“3-Bromo-2,5-dichloropyridine” is considered hazardous. It can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if eye irritation persists or skin irritation occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2,5-dichloropyridine can be synthesized through various methods. One common method involves the bromination of 2,5-dichloropyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dimethylformamide or chloroform at elevated temperatures. After the reaction is complete, the product is purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process. The final product is often obtained as a high-purity solid that is suitable for further chemical transformations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used in the presence of a boronic acid derivative
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling reactions
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-dichloropyridine depends on its specific applicationIts halogen atoms can be selectively replaced or modified to introduce new functional groups, enabling the synthesis of diverse chemical entities .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chloropyridine: This compound has a similar structure but with different positions of the halogen atoms.
5-Bromo-2-chloropyridine: Another similar compound with a different halogen substitution pattern.
2,5-Dichloropyridine: Lacks the bromine atom but has two chlorine atoms at the same positions.
Uniqueness
3-Bromo-2,5-dichloropyridine is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate for the synthesis of a wide range of chemical products, particularly in the pharmaceutical and agrochemical industries .
Properties
IUPAC Name |
3-bromo-2,5-dichloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrCl2N/c6-4-1-3(7)2-9-5(4)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBHWRZEXFQNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrCl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512574 | |
Record name | 3-Bromo-2,5-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138006-41-4 | |
Record name | 3-Bromo-2,5-dichloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20512574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2,5-dichloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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